![molecular formula C27H30N2O6 B10959625 3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(3-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10959625.png)
3-hydroxy-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-4-[(3-methoxyphenyl)carbonyl]-1-(prop-2-en-1-yl)-1,5-dihydro-2H-pyrrol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The allyl group can be introduced through an allylation reaction using an allyl halide and a suitable base, such as sodium hydride or potassium carbonate.
- The reaction is typically carried out in an aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Addition of the Hydroxy and Methoxy Groups:
- The hydroxy and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents, such as methanol and sodium hydroxide.
- The reaction conditions may involve refluxing the mixture to ensure complete substitution.
Attachment of the Benzoyl and Morpholinomethyl Groups:
- The benzoyl group can be introduced through an acylation reaction using benzoyl chloride and a suitable base, such as pyridine.
- The morpholinomethyl group can be introduced through a nucleophilic substitution reaction using morpholine and formaldehyde.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques, such as chromatography and crystallization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-ALLYL-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
-
Formation of the Pyrrol-2-One Core:
- The pyrrol-2-one core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative or a diketone.
- Reaction conditions may include the use of a strong acid or base as a catalyst, along with heating to promote cyclization.
Chemical Reactions Analysis
Types of Reactions: 1-ALLYL-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various chemical reactions, including:
-
Oxidation:
- The hydroxy group can be oxidized to a carbonyl group using oxidizing agents, such as potassium permanganate or chromium trioxide.
- The allyl group can undergo oxidative cleavage to form aldehydes or carboxylic acids.
-
Reduction:
- The carbonyl groups can be reduced to alcohols using reducing agents, such as sodium borohydride or lithium aluminum hydride.
- The double bonds in the allyl group can be hydrogenated to form saturated compounds.
-
Substitution:
- The methoxy groups can be substituted with other nucleophiles, such as amines or thiols, using nucleophilic substitution reactions.
- The benzoyl group can be substituted with other acyl groups through acylation reactions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Nucleophiles: Amines, thiols
- Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)
Major Products:
- Oxidation products: Carbonyl compounds, aldehydes, carboxylic acids
- Reduction products: Alcohols, saturated compounds
- Substitution products: Amino derivatives, thio derivatives, acyl derivatives
Scientific Research Applications
1-ALLYL-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:
-
Medicinal Chemistry:
- This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
- It may exhibit potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
-
Material Science:
- The unique structure of this compound makes it a potential candidate for the development of novel materials with specific properties, such as conductivity or optical activity.
- It can be used as a building block for the synthesis of polymers or other advanced materials.
-
Biological Research:
- This compound can be used as a probe to study biological processes, such as enzyme activity or protein-ligand interactions.
- It may serve as a tool for investigating cellular pathways and mechanisms of action.
-
Industrial Applications:
- The compound can be used in the synthesis of specialty chemicals or intermediates for various industrial processes.
- It may find applications in the production of agrochemicals, dyes, or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-ALLYL-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The key aspects of its mechanism of action include:
-
Molecular Targets:
- The compound may interact with enzymes, such as kinases or proteases, inhibiting their activity and affecting cellular processes.
- It may bind to receptors, such as G-protein-coupled receptors or nuclear receptors, modulating their signaling pathways.
-
Pathways Involved:
- The compound may influence signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, leading to changes in cell proliferation, apoptosis, or differentiation.
- It may affect metabolic pathways, such as glycolysis or fatty acid synthesis, altering cellular metabolism and energy production.
Comparison with Similar Compounds
1-ALLYL-3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
-
1-ALLYL-4-HYDROXY-3-METHOXYBENZENE:
- This compound shares the allyl, hydroxy, and methoxy groups but lacks the pyrrol-2-one core and the benzoyl and morpholinomethyl groups.
- It may exhibit different chemical reactivity and biological activity compared to the target compound.
-
3-HYDROXY-4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE:
- This compound lacks the allyl group but retains the other functional groups present in the target compound.
- It may have similar chemical properties but different biological activities due to the absence of the allyl group.
-
4-(3-METHOXYBENZOYL)-5-[4-METHOXY-3-(MORPHOLINOMETHYL)PHENYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE:
- This compound lacks both the allyl and hydroxy groups, which may significantly alter its chemical and biological properties.
- It may serve as a useful comparison to understand the role of the allyl and hydroxy groups in the target compound’s activity.
Properties
Molecular Formula |
C27H30N2O6 |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]-1-prop-2-enylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H30N2O6/c1-4-10-29-24(18-8-9-22(34-3)20(15-18)17-28-11-13-35-14-12-28)23(26(31)27(29)32)25(30)19-6-5-7-21(16-19)33-2/h4-9,15-16,24,30H,1,10-14,17H2,2-3H3/b25-23+ |
InChI Key |
BDDAUABMJBHMAU-WJTDDFOZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C(=O)N2CC=C)CN4CCOCC4 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC(=CC=C3)OC)O)C(=O)C(=O)N2CC=C)CN4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


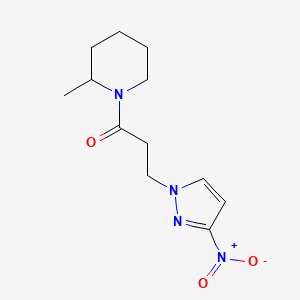
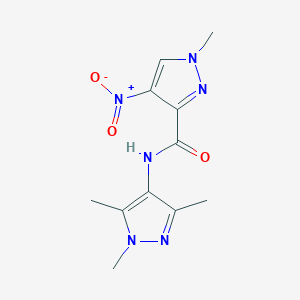
![1-{1-hydroxy-3,3-dimethyl-11-[5-(2-nitrophenyl)furan-2-yl]-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl}hexan-1-one](/img/structure/B10959555.png)
![2-{5-[(4-Bromo-1H-pyrazol-1-YL)methyl]-2-furyl}-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10959562.png)
![4-[3-(diethylamino)propyl]-5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4H-1,2,4-triazole-3-thiol](/img/structure/B10959571.png)
![(2Z,5Z)-2-[(4-bromophenyl)imino]-5-(3-chloro-5-ethoxy-4-hydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B10959572.png)
![2-[(4-chloro-2-methylphenyl)amino]-N'-{(2Z)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}butanehydrazide](/img/structure/B10959579.png)
![4-bromo-1-ethyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10959587.png)
![(2E,5E)-2,5-bis[4-(difluoromethoxy)-3-ethoxybenzylidene]cyclopentanone](/img/structure/B10959595.png)
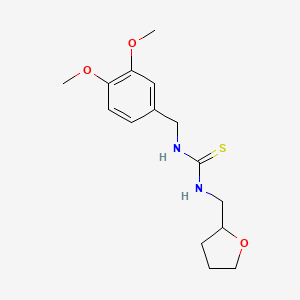
![N-(3-chloro-2-methylphenyl)-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10959602.png)
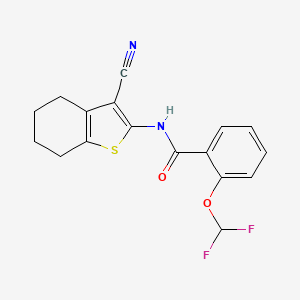
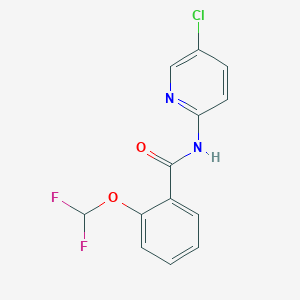
![N'-{[(4-methoxyphenyl)carbonyl]oxy}pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B10959626.png)
